molecular formula C17H15N3O2 B11836563 2-(Quinazolin-4-ylamino)ethyl benzoate

2-(Quinazolin-4-ylamino)ethyl benzoate

Cat. No.: B11836563
M. Wt: 293.32 g/mol
InChI Key: SCPQVRVOUCFQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinazolin-4-ylamino)ethyl benzoate is a synthetic quinazoline derivative designed for advanced pharmacological and oncological research. Quinazoline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities and presence in several approved drugs . This compound is of particular interest for investigating new therapeutic agents targeting various cancers and viral infections. The core quinazoline scaffold is recognized for its ability to interact with key biological targets. Research on analogous compounds has demonstrated potent antitumor activity through mechanisms such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , disruption of microtubule polymerization, induction of cell cycle arrest, and promotion of apoptosis in cancer cells . Furthermore, certain quinazoline derivatives have been rationally designed as dual-target inhibitors, capable of disrupting essential viral machinery, such as the influenza virus ribonucleoprotein (RNP) complex, which is critical for viral replication . The structural motif of an aminoquinazoline linked to an ester group in this compound suggests potential as a versatile intermediate for further chemical exploration. It can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in the development of novel covalent-binding inhibitors that target specific cysteine residues in enzymes . This product is intended for research applications only, including in vitro bioactivity screening, mechanism-of-action studies, and as a building block for synthetic chemistry. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(quinazolin-4-ylamino)ethyl benzoate

InChI

InChI=1S/C17H15N3O2/c21-17(13-6-2-1-3-7-13)22-11-10-18-16-14-8-4-5-9-15(14)19-12-20-16/h1-9,12H,10-11H2,(H,18,19,20)

InChI Key

SCPQVRVOUCFQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Ethanolamine is Reacted with Boc₂o to Form N Boc Ethanolamine. 2. N Boc Ethanolamine is Reacted with Benzoic Acid in the Presence of a Coupling Agent to Form 2 Tert Butoxycarbonyl Amino Ethyl Benzoate. 3. the Boc Group is Removed with Hydrochloric Acid to Yield 2 Aminoethyl Benzoate Hydrochloride.

This protecting group strategy is highly efficient and scalable, providing the desired amino ester in good yield and high purity.

Stage 4: Nucleophilic Aromatic Substitution

The final step in the synthesis of 2-(Quinazolin-4-ylamino)ethyl benzoate (B1203000) is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinazoline and 2-aminoethyl benzoate. The chlorine atom at the 4-position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack by primary aliphatic amines. nih.govnih.gov

The reaction is typically carried out by heating the two reactants in a suitable solvent, such as isopropanol or ethanol. The presence of a base, like triethylamine or potassium carbonate, may be used to scavenge the hydrochloric acid that is formed during the reaction.

Reaction Scheme 4: Synthesis of 2-(Quinazolin-4-ylamino)ethyl Benzoate Reaction scheme of 4-chloroquinazoline reacting with 2-aminoethyl benzoate to form the final product.

4-Chloroquinazoline reacts with 2-aminoethyl benzoate, often in the presence of a base, to yield this compound.

Research has shown that such SNAr reactions on 4-chloroquinazolines with primary aliphatic amines are generally high-yielding and proceed under relatively mild conditions. nih.gov Microwave irradiation can also be employed to accelerate this step, leading to shorter reaction times and potentially higher yields. nih.gov The regioselectivity of the substitution at the 4-position is well-documented and highly favored over the 2-position. nih.govresearchgate.netdoaj.org

The table below outlines typical conditions for the SNAr reaction of 4-chloroquinazolines with primary amines.

SubstrateNucleophileSolventConditionsYield (%)Ref.
4-ChloroquinazolinePrimary Aliphatic AminesIsopropanolRefluxModerate to Good nih.gov
4-ChloroquinazolinePyrrolidineN/A100°C, 17h (with KF)Not specified researchgate.net
2,4-DichloroquinazolinesPrimary/Secondary Aliphatic AminesTHF or Ethanolr.t. to refluxNot specified researchgate.net

By optimizing these individual steps, an efficient and scalable synthetic pathway for this compound can be established, making it suitable for large-scale production.

Synthetic Methodologies and Chemical Transformations of 2 Quinazolin 4 Ylamino Ethyl Benzoate and Analogues

Established Synthetic Routes to the Quinazoline (B50416) Heterocycle

The formation of the quinazoline ring system is a cornerstone of synthesizing derivatives like 2-(quinazolin-4-ylamino)ethyl benzoate (B1203000). Various methods have been established, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions for Quinazoline Ring Formation

Traditional and widely practiced methods for quinazoline synthesis often involve the cyclization of readily available precursors. A common approach begins with anthranilic acid or its derivatives. For instance, the condensation of anthranilic acid with formamide at elevated temperatures yields quinazolin-4(3H)-one. semanticscholar.orgresearchgate.net This quinazolinone can then be converted to a 4-chloroquinazoline, a key intermediate for further substitution. semanticscholar.orgresearchgate.net

Another established route involves the reaction of 2-aminobenzamides with aldehydes, which can be followed by an oxidative dehydrogenation step to yield the aromatic quinazolinone ring. mdpi.com These methods, while effective, often require harsh conditions such as high temperatures.

Copper-Catalyzed Approaches to Quinazolinone Synthesis

To overcome the limitations of traditional methods, modern synthetic chemistry has embraced transition metal catalysis. Copper-catalyzed reactions have emerged as a powerful tool for quinazoline and quinazolinone synthesis due to their efficiency and functional group tolerance. researchgate.net One such method involves the copper-catalyzed reaction of 2-halobenzamides with amidines or their precursors. researchgate.net

A notable copper-catalyzed approach is the isocyanide insertion reaction. nih.govnih.gov This method utilizes a copper(II) acetate catalyst to facilitate the reaction between 2-isocyanobenzoates and various amines. nih.govnih.gov This process is advantageous as it often proceeds under milder conditions and can be performed without the need for strictly inert atmospheres. nih.govnih.gov The versatility of this method allows for the synthesis of a broad range of substituted quinazolinones by varying the amine component. nih.gov

Catalyst SystemStarting MaterialsProduct TypeKey Advantages
Cu(OAc)₂·H₂O / Et₃NEthyl 2-isocyanobenzoate, Amines3-Substituted QuinazolinonesEnvironmentally benign catalyst, mild conditions, broad substrate scope. nih.govnih.gov
CuI2-Halobenzamides, AmidinesQuinazolinonesGood to excellent yields, tolerance of various functional groups.
Cu(I)2-Arylindoles, AminesQuinazolinonesSimple and mild reaction conditions, uses O₂ as an oxidant. prepchem.com

Modern Cascade and Multicomponent Reactions for Diversification

Cascade and multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step. mdpi.com These reactions combine three or more starting materials in a one-pot process, minimizing waste and purification steps. The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the synthesis of complex quinazolinone scaffolds. mdpi.comorientjchem.org Such approaches are invaluable for creating libraries of diverse quinazoline analogues for screening purposes.

Iron-catalyzed cascade reactions have also been developed, for example, the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. nih.gov These modern methodologies provide rapid access to a wide array of functionalized quinazolines, which can serve as precursors for more complex targets. nih.govasianpubs.org

Strategies for Introducing the Aminoethyl Linker at the Quinazoline C-4 Position

The critical step in synthesizing the target compound is the introduction of the aminoethyl side chain at the C-4 position of the quinazoline ring. The most prevalent and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a 4-haloquinazoline, typically 4-chloroquinazoline. nih.govmdpi.com

The carbon atom at the C-4 position of 2,4-dichloroquinazoline is highly susceptible to nucleophilic attack, making this position regioselectively favorable for substitution. mdpi.com The reaction of 4-chloroquinazoline with an appropriate amine nucleophile, in this case, 2-aminoethanol, proceeds readily to form the desired C-N bond. This reaction displaces the chloride leaving group and yields the intermediate, 2-(quinazolin-4-ylamino)ethanol.

The reaction conditions for this amination can vary. Electron-rich aliphatic amines, such as 2-aminoethanol, often react with 4-chloroquinazolines under mild conditions, sometimes in a solvent like isopropanol at reflux, to give the 4-aminoquinazoline products in good yields. nih.govresearchgate.net

Synthetic Scheme:

Step 1: Synthesis of 4-chloroquinazoline (7) from quinazolin-4-ol (6) using a chlorinating agent like phosphorus oxychloride (POCl₃). semanticscholar.org

Step 2: Nucleophilic substitution of 4-chloroquinazoline (7) with 2-aminoethanol to yield 2-(quinazolin-4-ylamino)ethanol.

Esterification and Functionalization of the Benzoate Moiety

The final step in the synthesis of 2-(quinazolin-4-ylamino)ethyl benzoate is the esterification of the terminal hydroxyl group of the 2-(quinazolin-4-ylamino)ethanol intermediate. This transformation is typically achieved by reacting the alcohol with a benzoic acid derivative.

A common and efficient method for this esterification is the use of benzoyl chloride in the presence of a base, such as triethylamine or pyridine. researchgate.netresearchgate.netpearson.com The base neutralizes the HCl byproduct generated during the reaction. This acylation reaction is generally high-yielding and can be performed under mild conditions.

Synthetic Scheme (Final Step):

Step 3: Reaction of 2-(quinazolin-4-ylamino)ethanol with benzoyl chloride to form the final product, this compound.

Further functionalization of the benzoate moiety can be achieved by using substituted benzoyl chlorides in the esterification step. This allows for the introduction of a wide variety of chemical groups onto the phenyl ring of the benzoate ester, enabling the synthesis of a diverse library of analogues for structure-activity relationship studies.

Reaction TypeReagentsProduct
Esterification2-(quinazolin-4-ylamino)ethanol, Benzoyl Chloride, Base (e.g., Triethylamine)This compound
Functionalization2-(quinazolin-4-ylamino)ethanol, Substituted Benzoyl ChloridesFunctionalized Benzoate Analogues

Synthetic Characterization Techniques for Novel Derivatives

The structural confirmation of newly synthesized compounds like this compound and its derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization. organic-chemistry.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the molecular structure. nih.govorientjchem.org ¹H-NMR provides information about the chemical environment of protons, their connectivity, and the number of protons in a given signal. ¹³C-NMR provides information on the carbon framework of the molecule. mdpi.comorientjchem.org For quinazoline derivatives, characteristic signals in the aromatic region confirm the presence of the fused ring system, while signals corresponding to the ethyl linker and benzoate group confirm the side chain structure. orientjchem.orgresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further support the proposed structure. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.govorientjchem.orgresearchgate.net For the target compound, characteristic absorption bands would be expected for N-H stretching, C=O stretching of the ester, C=N of the quinazoline ring, and C-O stretching of the ester. orientjchem.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values for the proposed molecular formula to confirm its purity and composition. asianpubs.org

Development of Efficient and Scalable Synthetic Pathways

The industrial production of this compound and its analogues necessitates the development of synthetic pathways that are not only efficient in terms of yield and purity but are also scalable and economically viable. Research has focused on optimizing each step of the synthesis, from the construction of the core quinazoline structure to the final coupling with the side chain. The most established and scalable route involves a three-stage process: synthesis of the quinazolin-4(3H)-one core, its subsequent chlorination to the reactive intermediate 4-chloroquinazoline, and finally, a nucleophilic aromatic substitution with 2-aminoethyl benzoate.

Stage 1: Synthesis of the Quinazolin-4(3H)-one Core

A foundational and widely adopted method for the synthesis of the quinazolin-4(3H)-one scaffold is the condensation of anthranilic acid with formamide. This method is advantageous due to the ready availability and low cost of the starting materials. The reaction involves heating anthranilic acid in an excess of formamide, which serves as both a reactant and a solvent.

Reaction Scheme 1: Synthesis of Quinazolin-4(3H)-one Reaction scheme showing the condensation of anthranilic acid with formamide to produce quinazolin-4(3H)-one.

Anthranilic acid reacts with formamide under heating to yield Quinazolin-4(3H)-one and water.

To enhance the efficiency and scalability of this process, various modifications have been explored. One significant advancement is the use of microwave irradiation. Microwave-assisted synthesis, often performed under solvent-free conditions or with a solid catalyst like organic clay, has been shown to dramatically reduce reaction times and improve yields. ijarsct.co.in For instance, heating a mixture of anthranilic acid and formamide in a 1:4 molar ratio at 130-135°C can yield quinazolin-4-one in as little as 2 hours with yields reported to be as high as 96%. generis-publishing.com

Another approach to the quinazolin-4(3H)-one core involves a one-pot, two-step microwave-assisted synthesis from anthranilic acids and carboxylic acids (or their corresponding acyl chlorides). This method first involves the formation of a 2-substituted benzoxazin-4-one intermediate, which is then reacted with an amine without isolation. ijprajournal.com While versatile for creating substituted quinazolinones, for the synthesis of the unsubstituted core, the formamide route remains highly efficient.

The table below summarizes typical conditions and outcomes for the synthesis of quinazolin-4(3H)-one from anthranilic acid.

MethodReagentsConditionsReaction TimeYield (%)Ref.
Conventional HeatingAnthranilic acid, Formamide130-135°C2 hours96% generis-publishing.com
Microwave IrradiationAnthranilic acid, Formamide, Organic ClayMicrowaveMinutesGood to Excellent ijarsct.co.in
Two-Step from Acyl ChlorideAnthranilic acid, Benzoyl Chloride, PyridineRoom Temp.Not specifiedNot specified ijprajournal.comresearchgate.net

Stage 2: Chlorination of Quinazolin-4(3H)-one

The hydroxyl group at the 4-position of quinazolin-4(3H)-one is not a good leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a chlorine atom. This is a critical step in the synthesis of 4-aminoquinazoline derivatives. The most common chlorinating agents used for this transformation are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

The reaction is generally carried out by refluxing quinazolin-4(3H)-one in an excess of the chlorinating agent. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction.

Reaction Scheme 2: Chlorination of Quinazolin-4(3H)-one Reaction scheme showing the chlorination of quinazolin-4(3H)-one to 4-chloroquinazoline using a chlorinating agent like SOCl2 or POCl3.

Quinazolin-4(3H)-one is reacted with a chlorinating agent (e.g., SOCl₂) to produce 4-chloroquinazoline.

The choice of chlorinating agent and reaction conditions can be optimized to ensure high conversion and minimize the formation of byproducts. Upon completion of the reaction, the excess chlorinating agent is typically removed by distillation under reduced pressure. The resulting 4-chloroquinazoline is often used in the next step without extensive purification.

Stage 3: Synthesis of 2-Aminoethyl Benzoate Side Chain

The nucleophile required for the final step, 2-aminoethyl benzoate, can be prepared through a multi-step sequence that ensures the protection of the reactive amino group during the esterification reaction. A common strategy involves the use of a Boc (tert-butoxycarbonyl) protecting group.

The synthesis commences with the protection of ethanolamine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-ethanolamine. This is followed by an esterification reaction with benzoic acid, often facilitated by a coupling agent. The final step is the deprotection of the amino group under acidic conditions, which typically yields the hydrochloride salt of 2-aminoethyl benzoate.

Reaction Scheme 3: Synthesis of 2-Aminoethyl Benzoate Hydrochloride A three-step reaction scheme showing the synthesis of 2-aminoethyl benzoate hydrochloride from ethanolamine.

In Vitro Biological Activities of 2 Quinazolin 4 Ylamino Ethyl Benzoate Analogues

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Quinazoline (B50416) derivatives are well-established as a privileged structure in the development of anticancer agents, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core. tandfonline.comnih.gov Research into novel analogues has continued to explore their cytotoxic potential against a wide array of human cancers.

Analogues of the quinazoline framework have been systematically evaluated against a diverse panel of human cancer cell lines, demonstrating a broad range of activity. iajps.com The cytotoxic effects have been observed in cell lines representing various types of cancer, including breast (MCF-7), liver (HepG-2), colon (HCT-116), lung (A549, NCI-H1975), cervical (HeLa), and leukemia (CCRF-CEM). tandfonline.comnih.govmdpi.comnih.gov For instance, certain novel quinazolin-4(3H)-one derivatives have shown activity against HepG-2, HCT116, and MCF-7 cells. tandfonline.com Similarly, other synthesized series have been tested for antitumor activity against cell lines such as HeLa and various breast cancer lines. iajps.commdpi.comnih.govrphsonline.com The consistent evaluation across these standard cell lines allows for a comparative analysis of the potency and spectrum of newly synthesized compounds.

The potency of quinazoline analogues is typically quantified by their half-maximal inhibitory concentration (IC50), with numerous studies reporting values in the low micromolar to nanomolar range. tandfonline.commdpi.com For example, one quinazolin-4(3H)-one derivative demonstrated IC50 values of 3.74 µM, 5.00 µM, and 6.77 µM against HepG-2, HCT116, and MCF-7 cells, respectively. tandfonline.com Another S-glycosylated quinazoline derivative showed potent activity against MCF-7 and HepG-2 cell lines with IC50 values of 2.09 µM and 2.08 µM. tandfonline.com

Some derivatives exhibit remarkable potency; one compound was particularly effective against the A549 lung cancer cell line with an IC50 of 0.02 µM, while another showed significant activity against NCI-H1975 lung cancer cells with an IC50 of 3.25 µM. tandfonline.com Furthermore, selectivity is a critical aspect of these evaluations. Studies have assessed the cytotoxicity of these compounds against normal human cell lines, such as HUVEC or BJ-1, to determine their cancer-selective profile. nih.govnih.gov Many derivatives have shown negligible cytotoxicity towards normal cells, highlighting their potential as selective anticancer agents. nih.govresearchgate.net

Compound/Derivative SeriesCancer Cell LineReported IC50 Value
Quinazolin-4(3H)-one derivativeHepG-2 (Liver)3.74 µM tandfonline.com
Quinazolin-4(3H)-one derivativeHCT-116 (Colon)5.00 µM tandfonline.com
Quinazolin-4(3H)-one derivativeMCF-7 (Breast)6.77 µM tandfonline.com
S-glycosylated quinazoline derivativeMCF-7 (Breast)2.09 µM tandfonline.com
S-glycosylated quinazoline derivativeHepG-2 (Liver)2.08 µM tandfonline.com
2,4-disubstituted quinazoline derivativeA549 (Lung)0.02 µM tandfonline.com
2,4-disubstituted quinazoline derivativeNCI-H1975 (Lung)3.25 µM tandfonline.com
Quinazoline Sulfonamide (Compound 4d)MCF-7 (Breast)2.5 µM nih.gov
Quinazoline Sulfonamide (Compound 4f)MCF-7 (Breast)5 µM nih.gov
Quinazoline derivative (IV)MCF-7 (Breast)0.23 µM nih.gov

Antimicrobial Spectrum of Activity

The emergence of drug-resistant microbial pathogens has driven research into new antimicrobial agents, with quinazoline derivatives showing significant promise. rphsonline.com These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of various bacteria and fungi. nih.gov

Quinazoline analogues have been tested against a range of pathogenic bacteria. eurekaselect.com Studies indicate that these derivatives often possess antibacterial activities, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. nih.goveco-vector.comnih.govresearchgate.net However, activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae has also been reported. nih.govresearchgate.net For example, certain quinazolinone Schiff base metal complexes have been shown to inhibit both Gram-positive and Gram-negative bacteria. rphsonline.com In the realm of agriculture, specific quinazoline derivatives carrying a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibitory activity against the Gram-negative phytopathogenic bacterium Xanthomonas axonopodis pv. citri, with efficacy greater than the commercial agent Bismerthiazol. mdpi.com

Bacterial StrainGram TypeObserved Activity of Quinazoline Analogues
Staphylococcus aureusGram-PositivePotent activity reported for various derivatives. eurekaselect.comeco-vector.comresearchgate.net
Bacillus subtilisGram-PositiveInhibitory activity demonstrated. researchgate.netresearchgate.net
Escherichia coliGram-NegativeActivity reported, though sometimes marginal. rphsonline.comnih.govresearchgate.net
Klebsiella pneumoniaeGram-NegativeInhibitory effects observed in some studies. eco-vector.comnih.gov
Xanthomonas axonopodis pv. citriGram-NegativeEC50 values as low as 43.2 µg/mL. mdpi.com

The antifungal properties of quinazoline derivatives have been evaluated against both human and plant pathogenic fungi. rphsonline.comnih.gov Several analogues have demonstrated notable efficacy against Candida albicans, a common cause of opportunistic infections in humans. rphsonline.comresearchgate.net For instance, one urea (B33335) derivative containing a quinazoline core was found to be potent against C. albicans with a MIC of 3.12 µg/ml. researchgate.net In the context of plant health, certain derivatives have shown high antifungal activity against pathogens like Fusarium moniliforme and Rhizoctonia solani. rphsonline.commdpi.com One study reported that a 6-bromo-4-ethoxyethylthio quinazoline derivative possessed high antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Fungal SpeciesTypeObserved Activity of Quinazoline Analogues
Candida albicansHuman PathogenPotent activity reported, with MIC values as low as 3.12 µg/ml. researchgate.net
Fusarium moniliformePlant PathogenHigh activity (90% inhibition) reported for specific derivatives. rphsonline.com
Gibberella zeaePlant PathogenInhibitory effects studied. researchgate.net
Rhizoctonia solaniPlant PathogenSignificant inhibitory effects noted for certain compounds. mdpi.com
Various Plant PathogensPlant PathogenEC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Antiviral Activities (e.g., Anti-influenza Virus, Hepatitis C Virus (HCV), Cytomegalovirus)

The unique chemical structure of the quinazoline nucleus has made it a valuable scaffold for the development of novel antiviral agents. nih.gov Analogues have demonstrated inhibitory effects against a variety of viruses, including those responsible for significant human diseases. researchgate.net

Research has identified quinazoline derivatives with potent anti-influenza virus activity. A notable study found that a quinazoline urea analogue inhibited the replication of influenza A H1N1, influenza A H3N2, and influenza B with an exceptionally low EC50 of 0.025 µM. researchgate.net Another compound, 2-Methylquinazolin-4(3H)-one, was identified as a significant antiviral component against influenza A virus, showing an IC50 of 23.8 μg/mL. mdpi.com

Furthermore, quinazoline derivatives have been specifically designed to combat the Hepatitis C Virus (HCV). One series was developed to target the HCV NS3-4A protease, showing a marked reduction in viral activity at a concentration of 40 μM. mdpi.com

Activity against Cytomegalovirus (CMV), an opportunistic herpesvirus, has also been established. Novel quinazoline-artemisinin hybrids were found to be highly potent against CMV, with EC50 values between 0.15 and 0.21 μM. mdpi.com More recently, a class of thioxothiazolo[3,4-a]quinazoline derivatives was shown to inhibit human cytomegalovirus (HCMV) replication by targeting the viral alkaline nuclease, with the most potent compound exhibiting an EC50 of 0.9 μM. nih.gov

VirusCompound/Derivative SeriesReported Potency (EC50/IC50)
Influenza A (H1N1, H3N2), Influenza BQuinazoline urea analogue (4k)EC50 = 0.025 µM researchgate.net
Influenza A Virus2-Methylquinazolin-4(3H)-oneIC50 = 23.8 µg/mL mdpi.com
Hepatitis C Virus (HCV)Quinazoline derivativesSignificant reduction in activity at 40 µM. mdpi.com
Cytomegalovirus (CMV)Quinazoline-artemisinin hybridsEC50 = 0.15 - 0.21 µM mdpi.com
Human Cytomegalovirus (HCMV)Thioxothiazolo[3,4-a]quinazoline (AD-51)EC50 = 0.9 µM nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been a subject of significant research. Studies on various analogues have demonstrated their ability to inhibit inflammation in vitro. For instance, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. Among the tested compounds, some showed more potent anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. nih.gov

In another study, a series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their corresponding azetidinone and thiazolidinone derivatives were screened for anti-inflammatory activity. The thiazolidinone derivatives, in particular, showed better anti-inflammatory effects than the azetidinone counterparts. nih.gov Specifically, compound 21 (3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one) exhibited the highest edema inhibition at 32.5%. nih.gov The substitution with a p-chlorophenyl group was generally found to enhance anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov

Furthermore, thioether-linked hydroxamate/quinazolinone hybrids have been investigated for their anti-inflammatory activities. Several of these compounds demonstrated inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production, with IC50 values ranging from 58.03 to 66.19 µM. ctu.edu.vn Another investigation into 2-phenylquinazoline (B3120039) analogues revealed their ability to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophages. osti.gov

The anti-inflammatory activity of some quinazolinone analogues is summarized in the table below.

Compound NumberStructure/SubstitutionAnti-inflammatory Activity (% edema inhibition)Reference
9 2′-(p-chlorobenzylideneamino)phenyl at 3-position20.4% nih.gov
15 Azetidinone derivativeBetter than other tested azetidinones nih.gov
21 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one32.5% nih.gov
I, II, III 2-benzylamino-3-substituted quinazolin-4(3H)-onesMore potent than diclofenac sodium nih.gov

Antioxidant and Antiradical Capabilities

Quinazoline derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. jocpr.combiotech-asia.org The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, such as those in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govimpactfactor.org

A study on 2-substituted quinazolin-4(3H)-ones highlighted the importance of specific substitutions for antioxidant activity. It was found that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring at the ortho or para positions, is necessary for the antioxidant activity of 2-phenylquinazolin-4(3H)-one. nih.gov An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was also shown to increase antioxidant activity. nih.gov Furthermore, derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited metal-chelating properties. nih.gov

In another research, novel 2-phenyl quinazoline-4(3H)-one derivatives were synthesized and screened for their in vitro antioxidant activity using the DPPH method. biotech-asia.org The test compounds, at a concentration of 100 µg/ml, produced a significant reduction in the absorbance of DPPH. biotech-asia.org Similarly, various 3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated, with some compounds showing notable antioxidant properties in both DPPH and reducing power methods. bookpi.org

The table below presents the antioxidant activities of selected quinazolinone analogues.

Compound SeriesAssay MethodKey FindingsReference
2-substituted quinazolin-4(3H)-onesDPPH, ABTS, TEAC CUPRACHydroxyl and methoxy substitutions on the 2-phenyl ring are crucial for activity. An ethylene linker enhances activity. nih.gov
2-phenyl quinazoline-4(3H)-one derivativesDPPHSignificant reduction in DPPH absorbance at 100 µg/ml. biotech-asia.org
3-substituted quinazolin-4(3H)-onesDPPH, Reducing PowerSeveral analogues demonstrated significant antioxidant properties. bookpi.org
2-thioxobenzo quinazolinesDPPHFound to have high DPPH and free radical scavenging activities. mdpi.com

Antiparasitic Potency (e.g., Antimalarial Activity)

The quinazoline scaffold has been explored for its potential in developing new antiparasitic agents, including those with antimalarial, antileishmanial, and antitrypanosomal activities. uantwerpen.benih.gov

A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and showed significant inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite, with IC50 values below 10 µM. mdpi.com These values were comparable to that of the established antimalarial drug chloroquine. mdpi.com

In the pursuit of novel antimalarial agents, 2-anilino quinazoline derivatives have also been optimized. acs.org Analogues with specific substitutions at the 2 and 4 positions of the quinazoline ring demonstrated potent activity against Plasmodium falciparum parasites in vitro. acs.org For instance, compounds 53-56 , which combined a 2-(4-methylpiperazin-1-yl)-ethylamino or 4-amino-1-methylpiperidinyl group at the 4-position with a 4-chloro-3-fluoroanilino or 3-chloro-4-fluoroanilino group at the 2-position, exhibited EC50 values ranging from 25 to 35 nM. acs.org

Furthermore, a study on 2-aroyl quinazolinones reported their efficacy against various protozoan parasites. uantwerpen.benih.gov Thirteen of the twenty synthesized compounds inhibited the growth of Trypanosoma brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. uantwerpen.benih.gov Specifically, compounds KJ1 and KJ10 showed IC50 values of 4.7 µM against T. b. brucei and 1.1 µM against T. b. rhodesiense, respectively. uantwerpen.benih.gov

The antiparasitic activities of some quinazoline analogues are detailed in the table below.

Compound/Analogue SeriesTarget ParasiteActivity (IC50/EC50)Reference
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivativesPlasmodium (inhibition of β-hematin formation)< 10 µM mdpi.com
2-Anilino quinazoline analogues (53-56 )Plasmodium falciparum25 - 35 nM acs.org
2-Aroyl quinazolinone (KJ1 )Trypanosoma brucei brucei4.7 µM uantwerpen.benih.gov
2-Aroyl quinazolinone (KJ10 )Trypanosoma brucei rhodesiense1.1 µM uantwerpen.benih.gov

Molecular Mechanisms of Action and Target Elucidation for 2 Quinazolin 4 Ylamino Ethyl Benzoate Analogues

Tyrosine Kinase Inhibition

Quinazoline-based compounds are a well-established class of tyrosine kinase inhibitors, targeting the ATP-binding site of these enzymes and thereby preventing the phosphorylation of their downstream substrates. This inhibition can disrupt critical signaling pathways that drive tumorigenesis and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several generations of quinazoline-based inhibitors have been developed to target both its wild-type and mutated forms. nih.gov Activating mutations, such as L858R, sensitize non-small cell lung cancer (NSCLC) to first-generation inhibitors. However, the emergence of resistance mutations, most notably T790M, often limits their long-term efficacy. nih.gov

Research has focused on developing novel 4-anilinoquinazoline (B1210976) derivatives that can overcome this resistance. For instance, a series of urea (B33335) and thiourea (B124793) derivatives of quinazoline (B50416) have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the double mutant EGFRL858R/T790M. nih.gov One of the most potent compounds from this series, 8o , exhibited IC50 values of 0.8 nM and 2.7 nM against EGFRWT and EGFRL858R/T790M, respectively. nih.gov These findings highlight the potential of these analogues to treat NSCLC that has developed resistance to earlier generations of EGFR inhibitors. nih.gov

Further studies on 4-anilinoquinazoline-acylamino derivatives have also identified compounds with significant dual inhibitory activity against EGFR and VEGFR-2. nih.gov Compounds 15a and 15b from this series showed potent EGFR inhibition with IC50 values of 0.13 µM and 0.15 µM, respectively. nih.gov

CompoundEGFRWT IC50 (nM)EGFRL858R/T790M IC50 (nM)Reference
8o 0.82.7 nih.gov
15a 130- nih.gov
15b 150- nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. semanticscholar.org Quinazoline-based compounds have been investigated as potent inhibitors of VEGFR-2 kinase activity.

A series of novel 4-anilinoquinazoline-acylamino derivatives were designed as dual inhibitors of EGFR and VEGFR-2. nih.gov Among these, compound 15a displayed the most potent inhibitory activity against VEGFR-2 with an IC50 value of 0.56 µM. nih.gov Other analogues, such as 15e , also showed significant inhibition with an IC50 of 0.87 µM. nih.gov

In a separate study, new 2-thioxobenzo[g]quinazoline derivatives were synthesized and evaluated for their antiangiogenic properties by targeting VEGFR-2. mdpi.com Compounds 13 and 15 from this series demonstrated potent VEGFR-2 inhibition with IC50 values of 46.6 nM and 44.4 nM, respectively, which are comparable to the reference drug sorafenib. mdpi.com

CompoundVEGFR-2 IC50 (µM)Reference
15a 0.56 nih.gov
15e 0.87 nih.gov
13 0.0466 mdpi.com
15 0.0444 mdpi.com

ErbB2 (also known as HER2) is another member of the epidermal growth factor receptor family and is a key driver in certain types of breast cancer. Dual inhibition of EGFR and ErbB2 is a validated therapeutic strategy. nih.gov

A series of 6-salicyl-4-anilinoquinazoline analogues were synthesized and evaluated for their inhibitory activity against both EGFR and ErbB2. nih.gov Compound 21 from this series, which features a trifluoromethyl substituent, demonstrated potent inhibition of ErbB2 with an IC50 of 0.096 µM. nih.gov Furthermore, neutral 5-substituted 4-anilinoquinazolines have been developed as potent and orally active inhibitors of ErbB2 receptor tyrosine kinase, with representative compounds showing efficacy in preclinical tumor models. nih.gov

CompoundErbB2 IC50 (µM)Reference
21 0.096 nih.gov

Dual Kinase/Enzyme Inhibition Profiles

To address the complexity of cancer signaling networks and the emergence of drug resistance, researchers have developed quinazoline-based compounds with dual inhibitory functions, targeting both protein kinases and other critical enzymes like phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).

The PI3K signaling pathway is frequently activated in cancer, and different isoforms of PI3K play distinct roles in cellular processes. PI3Kδ and PI3Kγ are primarily expressed in immune cells and are attractive targets for hematological malignancies and inflammatory diseases. researchgate.netnih.gov

Novel quinazolinone derivatives have been designed as potent and selective inhibitors of PI3Kδ and dual PI3Kδ/γ. researchgate.net For example, compound 10d , a 3-(2,6-dimethylphenyl)quinazolinone derivative, is a potent and selective PI3Kδ inhibitor with an IC50 of 8.6 nM. researchgate.net It exhibits over 3630-fold, 390-fold, and 40-fold selectivity for PI3Kδ over PI3Kα, β, and γ, respectively. researchgate.net In contrast, compound 10e from the same series acts as a potent dual PI3Kδ/γ inhibitor with IC50 values of 8.4 nM and 62 nM, respectively. researchgate.net

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
10d >3130033503448.6 researchgate.net
10e >118006900628.4 researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. mdpi.com Developing isoform-selective HDAC inhibitors, particularly for HDAC6, is a key area of research due to its role in regulating protein trafficking and degradation.

Novel selective HDAC6 inhibitors have been developed using a quinazoline scaffold as the "cap" group that interacts with the rim of the enzyme's active site. acs.org Compound 23bb , an N-hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide, was identified as a highly potent and selective HDAC6 inhibitor with an IC50 of 17 nM. acs.org It demonstrated 25-fold and 200-fold selectivity over HDAC1 and HDAC8, respectively. acs.org

Another study reported the development of aminotriazoloquinazoline-based HDAC6 inhibitors. unica.it Compound 11a from this series showed an IC50 of 0.5 nM against HDAC6. unica.it An unexpected ring-opened derivative, 18 , was even more potent with an IC50 of 0.1 nM. unica.it Both compounds displayed high selectivity over HDAC1 and HDAC8. unica.it

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)Reference
23bb 425173400 acs.org
11a >10000.5>1000 unica.it
18 >10000.1>1000 unica.it

Other Enzyme and Protein Targets

While much research has focused on the kinase inhibitory properties of quinazoline derivatives, their biological activity is not limited to this target class. Analogues have shown significant interactions with a diverse range of other enzymes and proteins, indicating a broad therapeutic potential.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are crucial enzymes in the folate metabolic pathway, essential for the synthesis of nucleotides and, consequently, DNA replication and repair. nih.govresearchgate.net The inhibition of DHFR leads to a depletion of tetrahydrofolate, a necessary cofactor for TS, thereby indirectly inhibiting its function and disrupting DNA synthesis. nih.gov This makes both enzymes validated targets for cancer chemotherapy. nih.gov

The quinazoline core has been a foundational element in the design of DHFR inhibitors. One of the earliest quinazoline-based antifolates was CB3717. nih.gov More advanced derivatives, such as the FDA-approved drugs Raltitrexed and Trimetrexate, also function by inhibiting DHFR. nih.gov

Research has explored various substitutions on the quinazoline ring to optimize DHFR inhibition. For instance, a series of 2,6-disubstituted-quinazoline-4-one analogues were synthesized, with some compounds showing potent inhibitory activity. nih.gov Similarly, studies on 2-substituted-mercapto-quinazolin-4(3H)-ones and 2,3,6-substituted quinazolin-4(3H)-ones have identified compounds with significant potency, in some cases exceeding that of the reference drug Methotrexate. mdpi.comnih.gov Molecular modeling has suggested that the quinazoline ring of these inhibitors binds to key amino acid residues within the DHFR active site, such as Ser59 and Glu30. nih.gov

Table 1: Quinazoline Analogues as DHFR Inhibitors
Compound ClassSpecific AnaloguesReported Activity (IC50)Reference
2,6-disubstituted-quinazoline-4-oneCompound (F)0.6 µM nih.gov
2,6-disubstituted-quinazoline-4-oneCompound (G)0.5 µM nih.gov
2,3,6-substituted quinazolin-4(3H)-oneCompound 50.02 µM (bovine liver DHFR) nih.gov

Human Pin1 (hPin1) is a unique peptidyl-prolyl isomerase that specifically recognizes and catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins. Its activity plays a critical role in regulating cell cycle progression, signal transduction, and gene expression. Overexpression of hPin1 is implicated in numerous cancers, making it an attractive therapeutic target.

A series of novel 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against hPin1. researchgate.netnih.gov From this research, several compounds were identified that displayed inhibitory activity with IC50 values in the micromolar range (10⁻⁶ mol/L). researchgate.netnih.gov Analysis of the structure-activity relationships (SAR) and molecular modeling using the FlexX algorithm have been employed to predict the binding mode of these quinazoline inhibitors, providing a foundation for the design and optimization of more potent and selective small-molecule Pin1 inhibitors. researchgate.net

Table 2: 2,4-Disubstituted Quinazoline Derivatives as hPin1 Inhibitors
Compound ClassNumber of Active Compounds IdentifiedReported Activity (IC50)Reference
2,4-disubstituted quinazolines8~10-6 mol/L researchgate.netnih.gov

The Hepatitis C Virus (HCV) NS3/4A protein is a multifunctional enzyme essential for viral replication. It consists of a serine protease domain and an RNA helicase domain. The helicase domain is responsible for unwinding RNA secondary structures during the replication of the viral genome, making it a prime target for antiviral drug development. mdpi.com

Several studies have investigated benzo[g]quinazolines and their corresponding quinazoline analogues as inhibitors of the HCV-NS3/4A protease. mdpi.comnih.gov In one study, a series of these compounds were evaluated, revealing inhibitory activities with IC50 values ranging from 6.41 µM to over 78 µM against the NS3/4A enzyme. mdpi.comnih.gov The most potent compounds from this series demonstrated significant inhibition, highlighting the potential of the (benzo)quinazoline scaffold for this target. Structure-activity relationship analyses indicated that modifications at various positions of the benzo[g]quinazoline (B13665071) structure, such as introducing hydrophobic alkyl groups at position 2 or incorporating a hydrazine (B178648) moiety, could significantly enhance inhibitory activity. mdpi.com

Table 3: (Benzo)quinazoline Analogues as HCV-NS3/4A Protease Inhibitors
Compound ClassSpecific AnaloguesReported Activity (IC50)Reference
Benzo[g]quinazolineCompound 2 (Ethyl group at C2)6.41 ± 0.12 µM mdpi.comnih.gov
Benzo[g]quinazolineCompound 137.21 ± 0.15 µM mdpi.comnih.gov
Benzo[g]quinazolineCompound 99.08 ± 0.20 µM mdpi.comnih.gov
Benzo[g]quinazolineCompound 3 (Butyl group at C2)9.35 ± 0.19 µM mdpi.comnih.gov
Benzo[g]quinazolineCompound 1 (Methyl group at C2)11.02 ± 0.25 µM mdpi.comnih.gov

Receptor-Interacting Protein 2 (RIP2) kinase is a critical signaling node downstream of the pattern recognition receptors NOD1 and NOD2. Dysregulated RIP2 signaling is implicated in various inflammatory diseases, making it a key therapeutic target. researchgate.net The 4-aminoquinazoline scaffold has emerged as a promising chemotype for the development of potent and selective RIP2 kinase inhibitors. tandfonline.com

Optimization of a 4-aminoquinoline (B48711) series led to the parallel exploration of 4-aminoquinazoline analogues, which showed a divergent structure-activity relationship concerning both RIP2 kinase activity and off-target hERG ion channel activity. tandfonline.com This exploration led to the discovery of highly potent inhibitors. For example, compound 5 (GSK2983559's active form) was found to inhibit muramyl dipeptide (MDP)-stimulated TNFα production in human whole blood with an IC50 of 26 nM, while maintaining selectivity against the hERG channel. tandfonline.com Further development resulted in the clinical candidate GSK2983559, a prodrug of a potent 4-aminoquinazoline-based inhibitor with an IC50 of 5 nM for RIP2 kinase. Additionally, a 4-anilinoquinazoline scaffold has been identified as the basis for the first selective inhibitors of the NOD1-RIPK2 signaling pathway active in the nanomolar range.

Table 4: Quinazoline Analogues as RIP2 Kinase Inhibitors
Compound ClassSpecific Analogue/ProdrugReported Activity (IC50)Reference
4-aminoquinazolineActive form of GSK29835595 nM
4-aminoquinazolineCompound 526 nM (TNFα production) tandfonline.com
4-anilinoquinazolineCompound 37Nanomolar range

Neuraminidase is a key surface enzyme of the influenza virus that facilitates the release of newly formed virions from infected host cells, thereby promoting the spread of infection. tandfonline.com Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza.

While many neuraminidase inhibitors are based on other scaffolds, quinazoline derivatives have also been investigated for their anti-influenza activity. researchgate.net Research into bioisosteres of indole-based compounds with activity against influenza A virus led to the synthesis of several quinazoline series. Among these, 2-(quinazolin-4-yl)oxy-N-arylacetamides and N-[(quinazolin-4-yl)oxyethyl]arylamides demonstrated promising results against the influenza A/WSN/33 (H1N1) virus. Several derivatives from these series were found to be superior in activity to the reference antiviral drug, ribavirin, establishing the quinazoline core as a viable starting point for the development of novel anti-influenza agents. researchgate.net

Table 5: Quinazoline Analogues with Anti-Influenza Activity
Compound ClassTarget VirusReported ActivityReference
2-(Quinazolin-4-yl)oxy-N-arylacetamidesInfluenza A/WSN/33 (H1N1)Superior to Ribavirin researchgate.net
N-[(Quinazolin-4-yl)oxyethyl]arylamidesInfluenza A/WSN/33 (H1N1)Superior to Ribavirin researchgate.net

Src Homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial protein tyrosine phosphatase (PTP) involved in cell signal transduction. It participates in the RAS/MAP kinase pathway and other signaling cascades that regulate cell proliferation, survival, and differentiation. researchgate.net Activating mutations in SHP2 are linked to developmental disorders and various cancers, making it a significant target for therapeutic intervention.

In the search for novel SHP2 inhibitors, a series of triazoloquinazolinone derivatives were designed, synthesized, and evaluated for their inhibitory activity against the SHP2 protein. This research identified Compound 12l as a potent SHP2 inhibitor with excellent in vitro efficacy. This compound emerged as a promising candidate for further development in the context of tumor-targeted therapies, demonstrating that the quinazoline scaffold can be effectively utilized to target the SHP2 phosphatase.

Table 6: Quinazoline Analogues as SHP2 Inhibitors
Compound ClassSpecific AnalogueReported ActivityReference
TriazoloquinazolinoneCompound 12lIdentified as a potent SHP2 inhibitor

Cellular Pathway Modulation

Quinazoline derivatives, including analogues of 2-(quinazolin-4-ylamino)ethyl benzoate (B1203000), modulate several critical cellular signaling pathways implicated in cell proliferation, survival, and inflammation. Their mechanism of action often involves the direct inhibition of key enzymes in these cascades, leading to a downstream blockade of signaling events.

Inhibition of EGFR, Akt, and Erk1/2 Activation

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase receptor that, upon activation by ligands like EGF, triggers autophosphorylation and initiates downstream signaling cascades crucial for cell growth and survival, including the PI3K/Akt and Ras/MAPK (Erk) pathways. mdpi.com

Analogues of 2-(quinazolin-4-ylamino)ethyl benzoate function as EGFR inhibitors, competing with adenosine (B11128) triphosphate (ATP) at the catalytic kinase domain. This inhibition prevents the receptor's autophosphorylation and subsequent activation of downstream effectors. The blockade of EGFR effectively reduces the phosphorylation of Akt and Erk1/2, two central nodes in cell survival and proliferation pathways. For instance, a novel conjugate of quinazoline with isothiocyanate demonstrated the ability to reduce the phosphorylation of Akt without affecting the total levels of the protein, showcasing a targeted inhibition of the pathway's activity. unibo.it

The inhibitory potency of these compounds against EGFR and related kinases is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀). Studies on various quinazoline-based scaffolds have demonstrated significant inhibitory activity. For example, a series of benzo[g]quinazolin derivatives showed potent dual inhibition of both EGFR and HER2. nih.gov Similarly, certain S-alkylated quinazolin-4(3H)-ones have been identified as potent dual inhibitors of EGFR and VEGFR-2. nih.gov

Inhibitory Activity of Selected Quinazoline Analogues Against EGFR and Related Kinases
CompoundTarget KinaseIC₅₀ (µM)Reference
Compound 4 (S-alkylated quinazolin-4(3H)-one)EGFR0.049 nih.gov
Compound 4 (S-alkylated quinazolin-4(3H)-one)VEGFR-20.054 nih.gov
Compound 6 (Benzo[g]quinazolin derivative)EGFR0.012 nih.gov
Compound 6 (Benzo[g]quinazolin derivative)HER20.021 nih.gov
Compound 8 (Benzo[g]quinazolin derivative)EGFR0.009 nih.gov
Compound 8 (Benzo[g]quinazolin derivative)HER20.021 nih.gov
Erlotinib (Reference)EGFR0.047 nih.gov
Lapatinib (Reference)EGFR0.059 nih.gov

NF-κB Pathway Modulation

The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. encyclopedia.pub Its dysregulation is linked to chronic inflammatory diseases and cancer. encyclopedia.pubmdpi.com Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription. mdpi.com

Certain quinazoline derivatives have been specifically designed and identified as potent modulators of this pathway. For example, the quinazoline derivative EVP4593 was synthesized as an antagonist of NF-κB signaling, exhibiting an IC₅₀ value of 11 nM. encyclopedia.pub More recent studies have developed novel alkylthiourea quinazoline derivatives that selectively inhibit NF-κB activation in macrophage-like cells with low cytotoxicity. mdpi.com

The mechanism of inhibition can vary. One potent compound, an alkylthiourea quinazoline derivative known as compound 19, was found to block the translocation of the NF-κB p65/p50 dimer to the nucleus without affecting the upstream release from its IκB complex. mdpi.com This suggests an interference with the nuclear import machinery or a direct interaction with the NF-κB dimer itself. Further investigation showed that this compound suppressed the phosphorylation of the p65 subunit at serine 468 but not at serine 536, indicating a specific mode of action that does not involve direct inhibition of the upstream kinases involved in NF-κB activation. mdpi.com

Investigation of Covalent and Irreversible Binding Mechanisms (e.g., Cys-1045 interaction)

Some quinazoline analogues are designed as irreversible inhibitors, which form a stable, covalent bond with their target enzyme. This mechanism offers the advantage of prolonged target inhibition and can be particularly effective against drug-resistant mutations. In the context of EGFR inhibitors, second-generation compounds were developed to overcome resistance to first-generation reversible inhibitors. mdpi.com

The mechanism of irreversible binding typically involves a "Michael acceptor" moiety, such as an acrylamide (B121943) group, incorporated into the inhibitor's structure. This chemically reactive group can then participate in a Michael addition reaction with a nucleophilic residue, such as a cysteine, located within the ATP-binding pocket of the kinase. mdpi.com For EGFR, this covalent interaction most famously occurs with Cysteine 797 (Cys-797). The formation of this covalent bond leads to the irreversible inactivation of the enzyme's kinase activity. mdpi.com While the specific residue Cys-1045 is mentioned, the well-established covalent binding site for many irreversible quinazoline-based EGFR inhibitors is Cys-797. The principle remains the same: a targeted covalent modification of a key cysteine residue within the active site.

Target Engagement Studies (e.g., Cellular Thermal Shift Assay (CETSA))

Confirming that a drug interacts with its intended target within a complex cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to validate drug-target engagement in intact cells and tissues. nih.govnih.gov The assay operates on the principle of ligand-induced thermal stabilization. nih.govspringernature.com When a small molecule ligand, such as a this compound analogue, binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to thermal denaturation when heated. nih.govnih.gov

In a typical CETSA experiment, intact cells are treated with the compound of interest or a vehicle control. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, often by Western blotting or mass spectrometry. researchgate.net

A positive target engagement is indicated by a "thermal shift," where the target protein in the drug-treated cells remains soluble at higher temperatures compared to the protein in the control cells. rsc.org This demonstrates a direct physical interaction between the compound and its target protein in a physiologically relevant setting. CETSA is a label-free technique, meaning it does not require any modification of the compound, which is a significant advantage over other methods. nih.gov It has become a standard tool for confirming the cellular targets of kinase inhibitors and other drugs, providing crucial evidence of their mechanism of action. researchgate.netrsc.org

Structure Activity Relationship Sar Studies of 2 Quinazolin 4 Ylamino Ethyl Benzoate Analogues

Influence of Substitutions on the Quinazoline (B50416) Core (C-2, C-6, C-7, C-8 Positions)

The quinazoline nucleus serves as the foundational scaffold, and substitutions on its benzene (B151609) ring portion (positions C-6, C-7, and C-8) and pyrimidine (B1678525) ring (position C-2) are pivotal in modulating the biological activity of its derivatives. The 4-amino group is a well-established critical feature for the anticancer and kinase inhibitory activities of this class of compounds. nih.govnih.gov

At the C-2 position , the introduction of small, lipophilic substituents has been shown to increase antiproliferative activity. nih.gov In some series, a fluor-substituent at the C-2 position of a linked benzene ring was found to be vital for inhibitory activity against certain enzymes. nih.gov

Substitutions at the C-6 and C-7 positions significantly influence the compound's potency and selectivity. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, at these positions has been linked to increased activity in several series of quinazoline derivatives. For example, 4-(1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-ylamino)benzoic acid demonstrated notable antibacterial effects. nih.gov

The C-8 position is also a key site for modification. The presence of a halogen atom at this position, as well as at C-6, has been reported to improve the antimicrobial activities of quinazolinone derivatives. chemisgroup.us

The table below summarizes the influence of various substitutions on the quinazoline core based on studies of analogous compounds.

PositionSubstituent TypeEffect on Biological ActivityReference Compound Class
C-2 Small lipophilic groupsIncreased antiproliferative activityIndole-amino-quinazolines
C-6, C-7 Electron-donating groups (e.g., -OCH₃)Increased kinase inhibitory & antibacterial activity4-aminoquinazolines
C-6, C-8 Halogen atoms (e.g., -I, -Br)Improved antimicrobial activityQuinazolinones
C-7 3-nitro-1,2,4-triazole motifFavorable for EGFR/VEGFR2 inhibition4-anilino-quinazolines

Significance of the Aminoethyl Linker's Length and Functionality

Studies on analogous 4-aminoquinazoline derivatives have shown that linker length directly impacts inhibitory activity. For instance, in one series of EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a terminal triazole moiety was found to be favorable for activity. nih.gov Similarly, a flexible four-carbon linker was shown to increase both antiproliferative and kinase inhibitory activities in another class of analogues. mdpi.com Conversely, some studies have found that a shorter, two-carbon bridge is superior to a three-carbon linker, which can cause an unfavorable binding mode. mdpi.com

These findings suggest that an optimal linker length exists, which allows the terminal moiety (in this case, the benzoate (B1203000) group) to be positioned correctly within the target's binding pocket to maximize favorable interactions. The two-carbon ethyl linker in 2-(Quinazolin-4-ylamino)ethyl benzoate provides a degree of flexibility that is common in kinase inhibitors, allowing for conformational adjustments upon binding.

Impact of Substitutions on the Benzoate Moiety

The terminal benzoate group serves as another critical site for modification to enhance biological activity. While direct SAR studies on this compound are limited, research on analogous structures with terminal phenyl rings provides valuable insights.

The substitution pattern on this terminal ring can significantly affect potency. Studies on dual inhibitors of EGFR and VEGFR2 revealed that substituting the terminal benzene ring at the para and meta positions with small hydrophobic groups, such as chlorine (-Cl) or a methyl group (-CH₃), led to enhanced inhibitory activity. mdpi.com In contrast, ortho-substitution resulted in less potent compounds, likely due to steric hindrance. mdpi.com

Furthermore, the integrity of the ester group itself can be important. In one study, the hydrolysis of a terminal ester group led to a decrease or total loss of antiproliferative activity, highlighting the importance of this functionality for certain biological effects. nih.gov In a separate investigation on quinazolinone-2-carboxamide derivatives, a 4-(methoxymethyl)benzoic acid moiety was identified as an optimal terminal group for antimalarial activity, suggesting that specific substitutions that can engage in hydrogen bonding or dipole interactions are beneficial. acs.org

Substitution PositionSubstituent TypeEffect on Biological ActivityReference Compound Class
Para/Meta Small hydrophobic groups (-Cl, -CH₃)Increased inhibitory activity4-anilino-quinazolines
Ortho Any groupDecreased inhibitory activity4-anilino-quinazolines
Ester Group Hydrolysis to carboxylic acidDecreased/lost antiproliferative activity4-amino-quinazoline esters
Para Methoxymethyl groupOptimal for antimalarial activityQuinazolinone-2-carboxamides

Stereochemical Considerations and Enantioselective Synthesis for Optimized Activity

For the parent compound, this compound, there are no chiral centers, and therefore, stereochemical considerations are not directly applicable. However, in the development of analogues, the introduction of chiral centers is a key strategy for optimizing activity and improving the pharmacological profile.

If a substituent were introduced on the ethyl linker, it would create a chiral center, resulting in a pair of enantiomers. It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer may be highly active while the other is inactive or even contributes to off-target effects.

Therefore, should chiral analogues of this compound be designed, enantioselective synthesis would become crucial. Such synthetic strategies would aim to produce the desired enantiomer in high purity, allowing for the evaluation of its specific biological properties and avoiding the potential complications of administering a racemic mixture.

Identification of Key Pharmacophoric Features for Desired Biological Activities

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 4-aminoquinazoline-based inhibitors, a well-defined pharmacophore has emerged from numerous SAR studies. researchgate.net

The key pharmacophoric features for this class of compounds, including analogues of this compound, are:

The Quinazoline Core : This bicyclic system acts as a rigid scaffold. The nitrogen atom at position 1 (N-1) frequently acts as a hydrogen bond acceptor, forming a critical interaction with a methionine residue in the hinge region of many protein kinases. nih.gov The N-3 atom can also participate in hydrogen bonding, often through a water-mediated bridge. nih.gov

The Linker : An appropriately sized and flexible linker (such as the aminoethyl group) is necessary to connect the quinazoline core to a terminal aromatic group. Its function is to position the terminal moiety in a specific region of the binding site to establish additional favorable interactions.

The Terminal Aromatic Moiety : The benzoate group serves as a terminal aromatic system that can occupy a hydrophobic pocket and engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine) in the target protein. Substitutions on this ring can further modulate binding affinity and selectivity.

Together, these features define a molecular template that has proven highly successful for the design of potent and selective inhibitors of various biological targets, particularly protein kinases.

Computational Chemistry and in Silico Approaches in the Study of 2 Quinazolin 4 Ylamino Ethyl Benzoate Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). eurekaselect.com This method is instrumental in elucidating the binding modes of 2-(quinazolin-4-ylamino)ethyl benzoate (B1203000) analogues and predicting their affinity for specific biological targets.

The primary goal of molecular docking is to identify the most stable ligand-receptor complex by calculating the binding energy. derpharmachemica.com For quinazoline (B50416) derivatives, this has been widely applied to understand their interactions with various enzymes, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.org Docking simulations reveal crucial details about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. eurekaselect.com For example, studies on quinazolinone analogues have identified key amino acid residues like ASN 127 A and SER 83 B that form these critical bonds. eurekaselect.com

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and then using a scoring function to rank the potential poses. derpharmachemica.com This allows researchers to predict the binding affinity and geometry of a series of analogues, helping to explain why certain substitutions on the quinazoline scaffold lead to enhanced biological activity. researchgate.net For instance, docking studies on newly synthesized quinazolin-2,4-dione analogues against the COVID-19 main protease (Mpro) showed binding energies ranging from -7.9 to -9.6 kcal/mol, indicating strong potential interactions. ekb.eg

Table 1: Example Molecular Docking Results for Quinazoline Analogues

Compound Class Target Protein Software/Tool Used Key Findings
4,6,7-Trisubstituted quinazolines EGFR Molsoft ICM-Pro Most tested compounds showed moderate to strong binding energy values, identifying them as potential EGFR inhibitors. derpharmachemica.com
Quinazolin-2,4-diones COVID-19 Mpro PyRx-virtual screening tool Compounds exhibited binding energies from -7.9 to -9.6 kcal/mol, with the amide and quinazoline moieties acting as key hydrogen bond donors/acceptors. ekb.eg
2,3 Di-substituted quinazolin-4-ones Staphylococcus aureus 3WDF Not Specified The quinazolinone ring formed hydrophobic and hydrogen bond contacts with specific amino acid residues (ASN 127 A, ALA 126 A, SER 83 B). eurekaselect.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to analyze the electronic structure, reactivity, and stability of 2-(quinazolin-4-ylamino)ethyl benzoate analogues.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For quinazoline derivatives, DFT-based analysis of HOMO and LUMO energies helps in understanding their reactivity. frontiersin.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. In one study, the reactivity of 2-(quinazolin-4-ylamino)- derpharmachemica.comresearchgate.netbenzoquinone inhibitors was found to correlate with their calculated LUMO energies, providing a rationale for the observed biological activity. nih.gov

Molecular Electrostatic Potential (MESP) analysis is used to visualize the charge distribution of a molecule and identify regions that are rich or deficient in electrons. frontiersin.org This is crucial for understanding non-covalent interactions, particularly how a ligand will interact with its receptor. The MESP map can highlight electronegative regions (like those around nitrogen or oxygen atoms) that are likely to act as hydrogen bond acceptors and electropositive regions that can act as hydrogen bond donors. This information complements molecular docking studies by explaining the nature of the observed interactions within the receptor's active site. frontiersin.org

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-receptor complex over time, providing insights into its conformational stability and the persistence of key interactions. researchgate.netnih.gov

For quinazoline derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. frontiersin.org By simulating the complex in a physiological environment (including water and ions) for extended periods (e.g., 100 nanoseconds), researchers can confirm whether the initial interactions observed in docking are maintained, thus providing greater confidence in the predicted binding mode. researchgate.netnih.gov

In Silico Drug-Likeness and Pharmacokinetic Prediction (e.g., ADMET Studies)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction allows for the early-stage evaluation of these properties, helping to filter out compounds that are likely to fail in later stages of drug development. idaampublications.in

For quinazoline analogues, computational tools like SwissADME are used to predict various parameters. idaampublications.in A key part of this assessment is evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. This rule states that orally active drugs typically have a molecular weight under 500 g/mol , a logP value less than 5, and no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. idaampublications.in Studies on quinazoline derivatives often use these filters to select promising candidates from large virtual libraries. researchgate.netnih.gov

In silico models can predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential toxicity. ekb.egidaampublications.in For instance, predictions can indicate whether a compound is likely to be a substrate for metabolic enzymes or if it has the potential for cardiotoxicity or hepatotoxicity. researchgate.net This early screening ensures that resources are focused on compounds with the highest probability of success. idaampublications.in

Table 2: Common In Silico ADMET Parameters for Quinazoline Analogues

Parameter Description Importance
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. idaampublications.in Predicts oral bioavailability.
GI Absorption Predicts the extent to which a compound is absorbed from the gastrointestinal tract. idaampublications.in Crucial for oral drug efficacy.
BBB Permeability Predicts whether a compound can cross the blood-brain barrier. idaampublications.in Important for CNS-targeting drugs and for avoiding neurological side effects in non-CNS drugs.
Aqueous Solubility Predicts the solubility of the compound in water. Affects absorption and formulation.

| Toxicity Prediction | Assesses potential for adverse effects like hepatotoxicity, cardiotoxicity, or mutagenicity (AMES test). ekb.egresearchgate.net | Essential for ensuring drug safety. |

Virtual Screening and Scaffold Hopping for Novel Analogue Discovery

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. derpharmachemica.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. For quinazoline derivatives, virtual screening has been employed to discover novel inhibitors for targets like EGFR. derpharmachemica.comresearchgate.netnih.gov

The process typically begins with the creation of a large virtual library of compounds, which can be sourced from databases or designed based on the quinazoline scaffold. frontiersin.org These compounds are then docked into the active site of the target protein, and their binding affinities are calculated and ranked. derpharmachemica.com The top-ranked molecules are then selected for further experimental testing. derpharmachemica.com In one such study, a library of 1000 quinazoline derivatives was retrieved from the PubChem database and filtered based on drug-likeness and ADMET properties, resulting in a smaller set of promising candidates for docking studies. researchgate.netnih.gov

Scaffold hopping is a related strategy that aims to discover structurally novel compounds by replacing the core scaffold (e.g., the quinazoline ring) with a different chemical moiety that preserves the essential geometric and electronic features required for binding. This technique is used to explore new chemical space, improve properties like potency or selectivity, and identify novel intellectual property.

Preclinical Evaluation of 2 Quinazolin 4 Ylamino Ethyl Benzoate Analogues in Animal Models

Assessment of In Vivo Antitumor Efficacy in Murine Xenograft Models

Analogues of 2-(quinazolin-4-ylamino)ethyl benzoate (B1203000) have been extensively evaluated for their antitumor properties in various murine xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies are crucial for determining the real-world potential of these compounds against different cancer types.

Several novel quinazoline (B50416) derivatives have demonstrated significant tumor growth inhibition. For instance, in a study involving an NCI-H1975 lung cancer xenograft model, which harbors EGFR T790M mutation, compounds designated as 6d and 6h were assessed for their in vivo antitumor efficacy. mdpi.com Similarly, another quinazoline derivative, compound 18 , was tested in a gastric cancer xenograft model using MGC-803 cells. researchgate.net This compound was found to significantly reduce both the average tumor volume and weight without a noticeable impact on the body weight of the mice, suggesting a favorable preliminary safety profile. researchgate.net

Further research into a series of quinazoline-based Aurora kinase inhibitors identified compound 9h as a potent agent against triple-negative breast cancer. nih.gov In an MDA-MB-231 xenograft model, compound 9h achieved a 59% tumor growth inhibition, which was superior to the 33% inhibition observed with the reference compound ENMD-2076. nih.gov This effect was achieved with no observable toxicity. nih.gov

Other studies have explored different cancer models. One investigation used both Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models to test quinazoline analogues. nih.gov In the DLA model, Compound 12 was effective in significantly restoring normal tumor volume and weight. nih.gov In the EAC model, Compound 21 was found to enhance the mean survival time of the mice and helped restore haematological parameters towards normal. nih.gov

The table below summarizes key findings from these in vivo antitumor studies.

Compound/AnalogueMurine ModelCancer Cell LineKey Efficacy Findings
6d and 6h XenograftNCI-H1975 (Lung)Demonstrated in vivo antitumor efficacy. mdpi.com
Compound 18 XenograftMGC-803 (Gastric)Significantly decreased average tumor volume and weight. researchgate.net
Compound 9h XenograftMDA-MB-231 (Breast)Achieved 59% tumor growth inhibition. nih.gov
Compound 12 DLA ModelDalton's Ascites LymphomaSignificantly restored normal tumor volume and weight. nih.gov
Compound 21 EAC ModelEhrlich Ascites CarcinomaEnhanced mean survival time of tumor-bearing mice. nih.gov
Compound 14d XenograftBaF3-EGFR C797SSignificantly inhibited tumor growth (TGI = 67.95%). nih.gov
Compound 28f XenograftH1975 (Lung)Exhibited good tumor suppressive effect. nih.gov

Evaluation of Efficacy in Other Preclinical Disease Models (e.g., Murine Colitis Model for Anti-inflammatory Activity, MRSA Mouse Peritonitis Model for Antibacterial Activity)

Beyond oncology, the therapeutic potential of quinazoline analogues has been explored in models of inflammatory and infectious diseases.

In the context of inflammatory bowel disease, a quinazolin-4(3H)-one derivative, MR2938 , was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. The study found that MR2938 alleviated the symptoms of colitis in a dose-dependent manner and that its protective effects on the intestinal barrier were influenced by the gut microbiota. Another study investigated two novel quinazoline derivatives, compounds 5 and 6 , for their activity against ulcerative colitis induced by acetic acid in rats. Both compounds showed a potent curative effect, with compound 6 demonstrating an 85% curative ratio, significantly more effective than the dexamethasone (B1670325) standard in reducing all measured disease parameters. nih.gov

In the realm of infectious diseases, the efficacy of quinazoline-related compounds has been tested against resistant bacterial strains. While direct studies on 2-(quinazolin-4-ylamino)ethyl benzoate analogues in an MRSA peritonitis model are not widely documented, research on related quinoline (B57606) derivatives provides valuable insights. Two such compounds, PQQ16P and PQK4F , were evaluated as NorA efflux pump inhibitors (EPIs) in a mouse infection model with a resistant Staphylococcus aureus strain. nih.gov These compounds demonstrated in vivo synergism with the antibiotic ciprofloxacin, enhancing its efficacy against the resistant bacteria. nih.gov This suggests that the quinazoline scaffold could be a promising starting point for developing agents to combat antibiotic resistance.

Compound/AnaloguePreclinical ModelDiseaseKey Efficacy Findings
MR2938 DSS-induced colitis (mice)Inflammatory Bowel DiseaseAlleviated colitis symptoms in a dose-dependent manner.
Compound 5 Acetic acid-induced colitis (rats)Ulcerative ColitisShowed a 65% curative ratio. nih.gov
Compound 6 Acetic acid-induced colitis (rats)Ulcerative ColitisDemonstrated an 85% curative ratio. nih.gov
PQQ16P & PQK4F MRSA infection model (mice)Bacterial InfectionShowed in vivo synergism with ciprofloxacin. nih.gov

Pharmacokinetic Profiling in Animal Species (e.g., Mice)

Understanding the pharmacokinetic profile of a drug candidate is fundamental to its development. Studies in animal species such as mice and rats help to elucidate the absorption, distribution, metabolism, and elimination (ADME) of quinazoline analogues. researchgate.net

The absorption and distribution of a compound determine its concentration and persistence at the target site. For a quinazoline antifolate, ICI D1694 , pharmacokinetic studies in mice revealed full bioavailability following intraperitoneal administration. However, its oral bioavailability appeared to be low, estimated at approximately 10-20%. This highlights the importance of the route of administration on the systemic exposure of the drug.

Tissue distribution studies for ICI D1694 in mice suggested that biliary excretion was the predominant route, a finding that was consistent with results from rat models. The selective deposition of foreign chemicals in various tissues is dependent on factors like water solubility and the presence of specific receptor sites. Generally, polar or water-soluble agents tend to be excreted by the kidneys, while lipid-soluble compounds are more likely to be excreted via the bile and may accumulate in fatty tissues. For another quinazoline derivative, ICI D1694 , a high degree of protein binding (≥90%) was observed in rat plasma.

Metabolism and elimination are the processes by which the body inactivates and removes a drug. researchgate.net The liver is a primary site for drug metabolism, where enzymes modify the compound, often to make it more water-soluble for excretion by the kidneys or in the bile.

Pharmacokinetic studies of ICI D1694 in mice showed a clearance rate of 27 ml min-1 kg-1 and a beta half-life (t1/2β) of 30 minutes following intravenous administration. Further analysis revealed a terminal half-life of 6.5 hours, suggesting a multi-phasic clearance pattern. The primary elimination pathway for this compound in both mice and rats was determined to be biliary excretion. In rats, 65% of the administered dose was recovered in the bile within 4 hours, compared to only 12% in the urine. The metabolism of xenobiotics rarely follows a single path; typically, a portion of the drug is excreted unchanged, while the remainder is eliminated as various metabolites.

Compound/AnalogueAnimal ModelKey Pharmacokinetic Parameters
ICI D1694 MiceOral Bioavailability: ~10-20%
Clearance: 27 ml min-1 kg-1
Terminal Half-life: 6.5 hours
Primary Elimination: Biliary Excretion
ICI D1694 RatsProtein Binding: ≥90%
Elimination: 65% in bile, 12% in urine (4h)

Conclusion and Future Perspectives

Synthesis of Key Findings and Their Implications for Medicinal Chemistry

A synthesis of key findings is not possible as no studies detailing the biological or medicinal chemistry profile of 2-(Quinazolin-4-ylamino)ethyl benzoate (B1203000) have been identified. The implications of a compound for medicinal chemistry are derived from experimental data regarding its potency, selectivity, mechanism of action, and preliminary pharmacokinetic properties. Without such data, any discussion would be purely speculative and based on generalizations from the broader quinazoline (B50416) class, which would not be scientifically rigorous for this unique molecule.

Identification of Remaining Research Gaps and Challenges in the Field

The primary research gap is the complete absence of data on 2-(Quinazolin-4-ylamino)ethyl benzoate itself. The fundamental challenge is that the compound has not been synthesized or biologically evaluated in the available scientific literature. Before any specific challenges in its optimization or application can be identified, foundational research is required to:

Develop a viable synthetic route.

Characterize the compound's physicochemical properties.

Screen for biological activity against relevant therapeutic targets (e.g., kinases, microbial enzymes, etc.). mdpi.comwisdomlib.org

Proposed Future Research Directions for Structural Optimization and Mechanistic Elucidation

Proposing future research directions for a compound that has not been studied is premature. Logically, the initial research direction would be the synthesis and initial biological screening of the parent compound. Should it exhibit any promising activity, subsequent research could logically follow established medicinal chemistry principles for quinazoline derivatives. nih.govwisdomlib.org This would involve:

Structural Optimization: Modifying the benzoate ring with various substituents (e.g., electron-donating or -withdrawing groups) to probe for SAR.

Mechanistic Elucidation: If the compound shows activity against a specific target, such as a protein kinase, further studies like enzyme inhibition assays, crystallography, and cellular assays would be necessary to understand its mechanism of action. nih.gov

Translational Potential of this compound Analogues for Therapeutic Development

The translational potential of a chemical series refers to its prospects for being developed from a laboratory finding into a clinical therapy. Without any preclinical data on the lead compound, this compound, or any of its direct analogues, assessing its translational potential is impossible. The journey from a chemical entity to a therapeutic agent involves extensive evaluation of efficacy, safety, and pharmacokinetics, none of which has been initiated for this compound according to available literature.

Q & A

Basic: What are the recommended synthetic routes for 2-(Quinazolin-4-ylamino)ethyl benzoate, and how can reaction conditions be optimized for high yield?

The synthesis of quinazoline derivatives typically involves cyclocondensation of anthranilic acid derivatives with nitriles or amines, followed by nucleophilic substitution to introduce the ethyl benzoate moiety. Key steps include:

  • Cyclocondensation : React 4-aminobenzoic acid derivatives with formamide or urea under reflux to form the quinazolin-4-amine core .
  • Esterification : Couple the quinazolin-4-amine with ethyl bromobenzoate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Yield improvements are achievable by controlling stoichiometry, catalyst use (e.g., Pd for coupling), and inert atmospheres .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the quinazoline core (aromatic protons at δ 7.5–8.5 ppm) and ester linkage (δ 4.3–4.5 ppm for –OCH₂CH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅N₃O₂).
  • X-ray Crystallography : Resolve crystal structures using SHELX for refinement. Mercury software aids in visualizing intermolecular interactions (e.g., hydrogen bonds in the quinazoline ring) .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Discrepancies in bioactivity data often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Compound Purity : Verify purity (>95%) via HPLC and elemental analysis. Impurities like unreacted intermediates may skew results .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls to isolate compound-specific effects .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate to assess reproducibility .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

  • Substituent Variation : Modify the quinazoline ring (e.g., Cl, F at position 6/7) or benzoate ester (e.g., methyl vs. ethyl) to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace the thiazole ring (if present) with oxazole or pyridine to study electronic effects .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like COX-2 or EGFR .

Advanced: How can computational tools aid in studying the interaction of this compound with biological targets?

  • Molecular Docking : Predict binding modes using PDB structures (e.g., COX-2: PDB ID 5KIR).
  • Dynamic Simulations : Run MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., quinazoline NH for hydrogen bonding) using Schrödinger Suite .

Basic: What methodologies assess the stability of this compound under physiological conditions?

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for aromatic esters) .
  • Solution Stability : Store in PBS (pH 7.4) at 37°C for 48 hours; quantify intact compound using UV-Vis (λ_max ~270 nm) .

Advanced: What formulation challenges arise when developing this compound for drug delivery?

  • Solubility Enhancement : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to improve aqueous solubility .
  • Controlled Release : Encapsulate in PLGA nanoparticles (solvent evaporation method) to sustain release over 72 hours .
  • Bioavailability Testing : Perform pharmacokinetic studies in rodent models, measuring Cₘₐₓ and AUC after oral/intravenous administration .

Advanced: How can researchers validate the anti-inflammatory mechanism of this compound?

  • In Vitro Assays : Measure inhibition of COX-1/COX-2 enzymes (ELISA) and TNF-α/IL-6 secretion in LPS-stimulated macrophages .
  • Gene Expression Analysis : Use qRT-PCR to quantify NF-κB pathway genes (e.g., IL-1β, iNOS) .
  • In Vivo Models : Evaluate carrageenan-induced paw edema in rats, comparing % inhibition to indomethacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.